1-Propyl-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. It is characterized by a fused bicyclic structure containing a saturated dihydroisoquinoline ring system. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
The compound can be classified under N-heterocycles, specifically as a dihydroisoquinoline derivative. Its structure is derived from isoquinoline, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring. The presence of the propyl group at the 1-position distinguishes it from other isoquinoline derivatives, potentially affecting its biological activity and lipophilicity.
The synthesis of 1-propyl-3,4-dihydroisoquinoline can be achieved through several methods, including:
These methods highlight the versatility in synthesizing 1-propyl-3,4-dihydroisoquinoline, allowing for variations in substituents and functional groups.
The molecular formula for 1-propyl-3,4-dihydroisoquinoline is , with a molecular weight of approximately 233.31 g/mol. The structure includes:
| Property | Data |
|---|---|
| CAS Number | 20232-58-0 |
| IUPAC Name | 1-Propyl-3,4-dihydroisoquinoline |
| InChI Key | GQDGSOBEHYQMER-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NCCC2=CC(=C(C=C21)OC)OC |
1-Propyl-3,4-dihydroisoquinoline can undergo various chemical reactions including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1-propyl-3,4-dihydroisoquinoline is not fully elucidated but may involve:
The physical properties of 1-propyl-3,4-dihydroisoquinoline include:
| Property | Value |
|---|---|
| Melting Point | Not extensively documented |
| Boiling Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
1-Propyl-3,4-dihydroisoquinoline has several scientific applications:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9